MLN8054

描述

Role of Aurora A Kinase in Mitotic Progression

Aurora A kinase is a key regulator of mitotic progression, primarily localized at the centrosomes and spindle microtubules pnas.orgnih.govebi.ac.ukfrontiersin.org. Its activity is crucial for several essential processes during cell division tandfonline.comnih.gov. Aurora A protein levels and activity peak in early mitosis and decrease during anaphase B embopress.org.

Centrosome Maturation and Separation

Aurora A is essential for centrosome maturation and separation, processes vital for the formation of a bipolar mitotic spindle pnas.orgebi.ac.uktandfonline.comnih.govbiologists.comsdbonline.orgnih.gov. Centrosome maturation involves the expansion of the pericentriolar material and the recruitment of proteins necessary for microtubule nucleation embopress.orgnih.gov. Studies in various model systems, including Drosophila, C. elegans, Xenopus egg extracts, and human cells, have demonstrated that perturbing Aurora A function leads to defective centrosome separation and maturation biologists.comsdbonline.orgnih.gov. Inhibition of Aurora A can result in monopolar spindles containing unseparated centrosomes nih.govnih.gov. Aurora A's localization at centrosomes depends on interacting proteins like Spindle-defective protein 2 (Spd-2) nih.gov.

Bipolar Spindle Assembly and Organization

A primary function of Aurora A is to promote bipolar spindle assembly biologists.comembopress.org. It is required for the maintenance of spindle bipolarity and accurate chromosome segregation pnas.org. Aurora A localizes to spindle poles, providing spatial information for spindle functions during prometaphase frontiersin.org. Research using Xenopus egg extracts has shown that Aurora A contributes to spindle morphology and that its catalytic domain is sufficient to restore spindle bipolarity pnas.org. Aurora A's role in spindle assembly involves the recruitment and regulation of proteins at centrosomes, such as centrosomin, the γ-tubulin ring complex, TACC, and MAP215 pnas.orgsdbonline.org. Inhibition of Aurora A can lead to the formation of abnormal mitotic spindles, including monopolar and tripolar spindles aacrjournals.orgpnas.orgtandfonline.com.

Chromosome Alignment and Segregation

Aurora A is required for proper chromosome alignment on the metaphase plate and accurate chromosome segregation pnas.orgebi.ac.ukroyalsocietypublishing.orgnih.govnih.govrupress.org. Defects in Aurora A function can lead to chromosome misalignment and segregation errors pnas.orgnih.govnih.govrupress.org. While cells lacking Aurora A may still form bipolar spindles, they often fail to align chromosomes correctly and exit mitosis with segregation errors, resulting in aneuploidy nih.govrupress.org. Aurora A activity is also implicated in the spindle assembly checkpoint, which ensures proper chromosome alignment before anaphase onset ebi.ac.uktandfonline.com. Studies using the Aurora A inhibitor MLN8054 have shown that it can cause chromosome alignment defects and prolong the spindle assembly checkpoint aacrjournals.orgtandfonline.com.

Cytokinesis Regulation

Aurora A also plays a role in cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells dergipark.org.trbiologists.comroyalsocietypublishing.orgnih.gov. While Aurora B is considered a major regulator of cytokinesis as part of the Chromosomal Passenger Complex, Aurora A has been shown to have important functions in late mitosis, including the completion of cytokinesis nih.govmolbiolcell.org. Inhibition of Aurora A can prevent cells from completing cytokinesis, leading to multinucleation aacrjournals.orgtandfonline.comnih.gov. Research suggests that Aurora A, potentially through its interaction with proteins like ECT-2, contributes to the regulation of cortical events necessary for cleavage furrow formation elifesciences.org.

Aurora A Kinase Dysregulation in Cancer

Aberrant expression and activity of Aurora A kinase are frequently observed in various human cancers and are strongly implicated in oncogenic transformation and tumor progression oncotarget.comfrontiersin.orgtandfonline.comnih.govfrontiersin.orgfrontiersin.org. Dysregulation of Aurora A can contribute to cancer development through several mechanisms, primarily by inducing chromosomal instability frontiersin.orgfrontiersin.orgrupress.org.

Amplification and Overexpression of Aurora A Gene

Amplification and overexpression of the AURKA gene are well-established mechanisms leading to increased Aurora A expression in cancer cells oncotarget.comfrontiersin.orgnih.govspandidos-publications.com. The AURKA gene is located on chromosome 20q13, a region frequently amplified in various tumors, including breast, colorectal, bladder, ovarian, prostate, neuroblastoma, and cervical cancers frontiersin.org. Overexpression of Aurora A has been detected in a wide range of solid and hematological malignancies dergipark.org.troncotarget.comresearchgate.netnih.govfrontiersin.org. This overexpression is often associated with poor prognosis in various cancers, such as head and neck squamous cell carcinomas, ovarian tumors, and lung cancer frontiersin.orgfrontiersin.org. While gene amplification is a significant contributor, transcriptional and post-translational mechanisms also play a role in enhancing Aurora A expression in the absence of gene amplification frontiersin.org.

Overexpression of Aurora A has been functionally linked to oncogenic transformation, primarily by promoting centrosome amplification and chromosomal instability frontiersin.orgnih.govrupress.org. Studies have demonstrated that Aurora A overexpression can cause centrosome amplification nih.gov. The aberrant expression of Aurora A drives tumorigenesis by enhancing proliferation, evading apoptosis, inducing epithelial-mesenchymal transition (EMT), and promoting genomic instability dergipark.org.tr.

Data on Aurora A amplification and overexpression in various cancers highlight its prevalence:

| Cancer Type | Aurora A Amplification | Aurora A Overexpression | Source |

| Breast Cancer | Frequent | Frequent | oncotarget.comnih.gov |

| Colorectal Cancer | Frequent | Frequent | oncotarget.comfrontiersin.org |

| Bladder Tumors | Frequent | Not specified | frontiersin.org |

| Ovarian Cancer | Frequent | Frequent | oncotarget.comfrontiersin.org |

| Prostate Cancer | Frequent | Not specified | frontiersin.org |

| Neuroblastoma | Frequent | Not specified | frontiersin.org |

| Cervical Cancer Cell Lines | Frequent | Not specified | frontiersin.org |

| Gastric Carcinoma | 12.5% (primary) | 41% (primary) | spandidos-publications.com |

| Gastric Carcinoma Cell Lines | 29% | 44.4% | spandidos-publications.com |

| Various Solid Tumors | Detected | Detected | oncotarget.comresearchgate.net |

| Hematological Cancers | Detected | Detected | dergipark.org.troncotarget.comresearchgate.net |

This dysregulation underscores Aurora A's role as a bona fide oncogene involved in tumorigenesis and its significance as a potential target for cancer therapy tandfonline.comnih.gov.

Association with Tumor Initiation and Progression

Aberrant Aurora A kinase activity has been functionally linked to oncogenic transformation and the promotion of tumor progression. Overexpression of Aurora A can drive cell transformation in vitro and tumor growth in vivo. frontiersin.orgnih.gov Beyond its well-established mitotic functions, Aurora A also possesses non-mitotic roles that contribute to tumor progression, including the activation of epithelial-mesenchymal transition (EMT) and the genesis of tumor-initiating cells. frontiersin.orgnih.govnih.govresearchgate.net Aurora A can modulate key oncogenic pathways involved in cell migration, chemoresistance, and the onset of distant metastases. nih.gov It can also promote tumor progression through the activation of pathways like MAPK, leading to EMT and stemness reprogramming. frontiersin.orgnih.govresearchgate.net

Correlation with Chromosomal Abnormalities and Aneuploidy

A significant consequence of aberrant Aurora A activity is the induction of chromosomal instability (CIN) and aneuploidy. frontiersin.orgnih.govnih.govaacrjournals.orgdergipark.org.trnih.govresearchgate.net Aurora A is crucial for the proper duplication and function of centrosomes, and its overexpression can lead to centrosome amplification. frontiersin.orgaacrjournals.orgjocmr.org Centrosomal abnormalities contribute to defects in bipolar mitotic spindle assembly and chromosome segregation, ultimately resulting in aneuploidy, a hallmark of most human malignancies. aacrjournals.orgdergipark.org.tr Studies have demonstrated a causative function of Aurora A overexpression in promoting cell transformation through the development of centrosome amplification and CIN. frontiersin.orgnih.gov

Therapeutic Targeting of Aurora A Kinase in Oncology

Given its critical role in oncogenesis and its frequent overexpression in various cancers, Aurora A kinase represents an attractive target for therapeutic intervention. frontiersin.orgtandfonline.comnih.govnih.govaacrjournals.orgjpionline.orgmdpi.comresearchgate.netresearchgate.net The development of small molecule inhibitors aimed at blocking Aurora A activity has emerged as a promising strategy to improve clinical outcomes in cancer patients. frontiersin.orgnih.gov

This compound is an orally bioavailable, selective small molecule inhibitor of Aurora A kinase that has been investigated for its potential antineoplastic activity. nih.govpnas.orgmedkoo.com Preclinical studies have demonstrated that this compound inhibits recombinant Aurora A kinase activity in vitro and exhibits selectivity for Aurora A over Aurora B in cultured cells. nih.govpnas.org

The mechanism of action of this compound involves the disruption of key mitotic processes regulated by Aurora A. Treatment with this compound leads to the accumulation of cells in the G2/M phase of the cell cycle and the induction of spindle defects. nih.govpnas.org This disruption of mitotic spindle assembly and chromosome segregation ultimately inhibits cell proliferation and can induce apoptosis in tumor cells. nih.govpnas.orgmedkoo.comaacrjournals.org In addition to inducing apoptosis, this compound has also been shown to induce senescence in human tumor cells both in vitro and in vivo. aacrjournals.org

Preclinical studies evaluating the antitumor activity of this compound in human tumor xenograft models in mice have shown promising results. Oral administration of this compound at well-tolerated doses significantly inhibited the growth of human tumor xenografts, including colon and prostate cancer models. pnas.orgmedkoo.comnih.gov Notably, the tumor growth inhibition observed in some models was sustained even after discontinuing this compound treatment. pnas.org Pharmacodynamic studies in these xenografts confirmed that this compound treatment resulted in the inhibition of Aurora A activity, evidenced by decreased Aurora A autophosphorylation (pT288), and led to an increase in mitotic cells and apoptosis, consistent with Aurora A inhibition phenotypes. researchgate.netpnas.orgaacrjournals.org

Research findings on this compound in preclinical models:

| Tumor Type (Xenograft Model) | This compound Dose/Schedule | Tumor Growth Inhibition (TGI) | Key Observations | Source |

| Human Colon (HCT-116) | 30 mg/kg QD or BID | 84% (QD), 96% (BID) | Inhibition of Aurora A, mitotic accumulation, apoptosis, sustained TGI. | researchgate.netpnas.org |

| Human Prostate (PC-3) | 10, 30 mg/kg BID/QD | 73-93% | Inhibition of Aurora A, mitotic accumulation, apoptosis, sustained TGI. | pnas.org |

| Human Colon (SW480) | 30 mg/kg QD or BID | Similar sensitivity to HCT116 | More modest effects on mitotic index compared to HCT116. | researchgate.net |

These preclinical data supported the evaluation of this compound in clinical trials for patients with advanced solid tumors. nih.govnih.gov

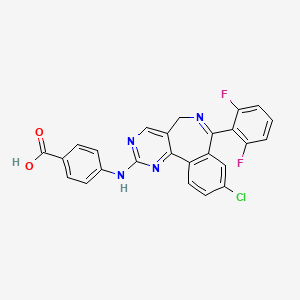

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFBDROWDBDFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235987 | |

| Record name | MLN8054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869363-13-3 | |

| Record name | MLN8054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN8054 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MLN8054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MLN8054 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mln8054: a Selective Aurora a Kinase Inhibitor

Discovery and Specificity of MLN8054

This compound was identified as part of drug discovery efforts aimed at developing selective inhibitors for Aurora A kinase. acs.orgnih.gov Its development was prompted by the observed favorable profile of analogues within the pyrimidobenzazepine series. acs.orgnih.gov

Chemical Class and Scaffold

This compound belongs to the chemical class of benzazepines. drugbank.com It possesses a benzazepine core scaffold fused with an amino pyrimidine (B1678525) ring and an aryl carboxylic acid. pnas.orgapexbt.com This structural framework was considered unprecedented in kinase inhibitor design at the time of its discovery. pnas.orgapexbt.com The incorporation of a fluorine atom at the ortho-position of the 7-phenyl ring was noted to improve cellular potency. acs.orgnih.gov The IUPAC name for this compound is 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d] pnas.orgbenzazepin-2-yl]amino]benzoic acid. nih.govuni.lu

Selective Inhibition of Aurora A over Aurora B Kinase

A key characteristic of this compound is its selective inhibition of Aurora A kinase compared to Aurora B. In HCT116 cells, this compound demonstrated approximately 150-fold selectivity for Aurora A over Aurora B. acs.orgnih.gov In enzymatic assays using recombinant Aurora A kinase, this compound exhibited an IC50 value of 4 nM, showing over 40-fold greater selectivity for Aurora A compared to Aurora B. pnas.orgmedchemexpress.comselleckchem.comtargetmol.com This selectivity profile distinguishes this compound from some other Aurora kinase inhibitors that may inhibit both Aurora A and B or primarily target Aurora B. pnas.orgaacrjournals.org

Here is a table summarizing the inhibitory activity of this compound against Aurora A and Aurora B:

| Kinase | IC50 (nM) (Recombinant Enzyme) | Selectivity (Aurora A vs Aurora B) |

| Aurora A | 4 pnas.orgmedchemexpress.comselleckchem.comtargetmol.com | >40-fold pnas.orgmedchemexpress.comselleckchem.comtargetmol.com |

| Aurora B | 175 (approximately) apexbt.com | - |

Note: IC50 values in cells may vary depending on the cell line used. medchemexpress.comselleckchem.comtargetmol.com

ATP-Competitive Inhibition Mechanism

This compound functions as an ATP-competitive inhibitor of recombinant Aurora A kinase. pnas.orgnih.govselleckchem.comtargetmol.comncats.io This means it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the enzyme, thereby preventing ATP from binding and the kinase from transferring a phosphate (B84403) group to its substrates. pnas.orgaacrjournals.org

Reversible Binding Characteristics

This compound exhibits reversible binding to recombinant Aurora A. pnas.orgacs.orgnih.govselleckchem.comtargetmol.comncats.io Studies have characterized its binding with a Ki value of 7 nM and an apparent Koff of 8 s⁻¹. acs.orgnih.gov

Structural Basis of Aurora A Selectivity by this compound

The selective inhibition of Aurora A by this compound is attributed, in part, to the specific structural interactions that occur upon binding to the kinase domain. nih.govnih.gov

Induced Activation Loop Conformation in Aurora A

Binding of this compound to Aurora A has been reported to induce an unusual conformation of the kinase's activation loop. acs.orgnih.govnih.govnih.govresearchgate.net This conformation has been termed "DFG-up". nih.govresearchgate.net In this DFG-up conformation, the side chains of Asp274 and Phe275 within the activation loop point into the interior of the protein. nih.govresearchgate.net This induced conformation is thought to open a hydrophobic pocket within the active site, which enhances the interaction between this compound and residues like Val279 in Aurora A. nih.govresearchgate.net This unusual conformation and the resulting differences in the binding pocket between Aurora A and Aurora B are considered key factors responsible for this compound's selectivity. nih.govresearchgate.net In contrast, a residue like Glu177 in Aurora B may exhibit electrostatic repulsion with this compound, further contributing to the differential binding affinity. nih.govresearchgate.net

Differentiation from Aurora B Binding

This compound exhibits a notable selectivity profile, demonstrating substantially greater potency against Aurora A than Aurora B. acs.orgpnas.orgmedchemexpress.comnih.gov In vitro kinase assays have shown this compound to be more than 40-fold selective for Aurora A over Aurora B. pnas.orgmedchemexpress.com Cell-based assays further support this selectivity, indicating this compound has over 150-fold greater potency against Aurora A compared to Aurora B in inhibiting their respective activities, such as the phosphorylation of histone H3 (pHisH3) which is associated with Aurora B activity. pnas.org

The structural basis for this compound's selectivity for Aurora A over Aurora B has been investigated through molecular studies. Binding of this compound to the kinase domain of Aurora A can induce an unusual activation loop conformation, termed "DFG-up". acs.orgrsc.orgnih.gov This conformation, where the Asp and Phe side chains of the DFG motif point into the protein interior, may provide a structural basis for selectivity, as it might not be readily accessible to Aurora B and other kinases. acs.orgrsc.orgnih.gov

Furthermore, differences in the binding pockets of Aurora A and Aurora B contribute to this selectivity. For instance, the residue Glu177 in Aurora B may exhibit electrostatic repulsion with this compound, whereas the corresponding residue Thr217 in Aurora A has favorable interactions with the inhibitor. rsc.orgnih.gov These structural and electrostatic differences between the active sites of Aurora A and Aurora B are key factors responsible for the observed selectivity of this compound. rsc.orgnih.gov While some studies have reported varying degrees of selectivity depending on the assay conditions, the consistent finding across multiple studies is the preferential inhibition of Aurora A by this compound at lower concentrations. pnas.orgfrontiersin.org

Below is a table summarizing the in vitro kinase activity of this compound against Aurora A and Aurora B.

| Kinase | IC50 (nM) | Selectivity Ratio (Aurora B/Aurora A) |

| Aurora A | 4 | - |

| Aurora B | >160 | >40 |

*Data compiled from in vitro kinase assays. pnas.orgmedchemexpress.com

Mechanism of Action of Mln8054 at the Molecular and Cellular Level

Direct Inhibition of Aurora A Kinase Activity by MLN8054

This compound is a potent, reversible, and ATP-competitive inhibitor of Aurora A kinase. nih.govacs.org Its high selectivity for Aurora A over the closely related Aurora B kinase is a hallmark of its mechanism. pnas.orgnih.gov This selectivity is attributed to the unique conformation this compound induces in the activation loop of Aurora A, a conformation that other kinases, including Aurora B, cannot readily adopt. nih.govacs.org In cellular assays, this compound demonstrates a significantly greater potency against Aurora A, with an IC50 value for Aurora A inhibition that is over 150-fold lower than that for Aurora B. acs.orgnih.gov This selective inhibition of Aurora A is the primary event that triggers the downstream cellular phenotypes associated with this compound treatment. nih.govpnas.org

| Target | IC50 (in HCT-116 cells) | Selectivity (Aurora B / Aurora A) |

|---|---|---|

| Aurora A | 0.034 ± 0.016 μM | >150-fold |

| Aurora B | 5.7 ± 1.4 μM |

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Aurora A and Aurora B kinases in HCT-116 cells, highlighting its selectivity for Aurora A. nih.gov

A direct and critical consequence of this compound binding to Aurora A is the inhibition of its autophosphorylation at Threonine 288 (pT288) in the activation loop. nih.govascopubs.org This autophosphorylation is essential for the full activation of Aurora A kinase activity. nih.gov Treatment of various human tumor cell lines with this compound leads to a dose-dependent decrease in the levels of pT288, a phenotype consistent with Aurora A inhibition. nih.govnih.gov This reduction in pT288 serves as a reliable pharmacodynamic biomarker for assessing the in vivo activity of this compound. ascopubs.org Studies in human tumor xenografts have shown that oral administration of this compound results in a significant reduction of pT288 in tumor tissues. nih.gov

| Cell Line | Average IC50 (μM) |

|---|---|

| HCT-116 | 0.037 |

| H460 | 0.020 |

| DLD1 | 0.078 |

This table shows the average half-maximal inhibitory concentration (IC50) of this compound required to inhibit Aurora A autophosphorylation at Thr288 in different cancer cell lines. researchgate.net

By inhibiting the catalytic activity of Aurora A, this compound consequently blocks the phosphorylation of numerous downstream substrates that are critical for proper mitotic progression. This disruption of substrate phosphorylation underlies the characteristic mitotic defects observed in this compound-treated cells.

The kinetochore protein Hec1 (also known as NDC80) is a key substrate of both Aurora A and Aurora B kinases, and its phosphorylation is crucial for regulating the stability of kinetochore-microtubule attachments. nih.govnih.gov Treatment with this compound has been shown to differentially affect the phosphorylation of specific sites within the N-terminal tail of Hec1. nih.govuu.nl Specifically, the inhibition of Aurora A by this compound leads to a more pronounced reduction in the phosphorylation of Serine 69 (S69) compared to Serine 55 (S55) and Serine 44 (S44). nih.govuu.nl This suggests that Aurora A plays a significant role in phosphorylating Hec1 at S69. nih.gov The proper regulation of Hec1 phosphorylation is essential for correcting erroneous kinetochore-microtubule attachments and ensuring mitotic fidelity. nih.govrupress.org

Transforming acidic coiled-coil containing protein 3 (TACC3) is a critical substrate of Aurora A that localizes to the mitotic spindle and plays a role in microtubule stabilization. nih.govembopress.org The phosphorylation of TACC3 by Aurora A on Serine 558 (S558) is essential for its proper localization to the centrosomes and proximal mitotic spindles. nih.govembopress.org Inhibition of Aurora A with this compound results in the mislocalization of TACC3 away from the mitotic spindles in a concentration-dependent manner. nih.govresearchgate.netresearchgate.net This effect has been observed in both cultured human tumor cells and in human tumor xenografts following oral administration of this compound. nih.gov The mislocalization of TACC3 due to the lack of Aurora A-mediated phosphorylation contributes to the formation of abnormal mitotic spindles. nih.govnih.gov

TPX2 (Targeting Protein for Xklp2) is a spindle assembly factor that is essential for the localization and activation of Aurora A at the mitotic spindle. nih.govcam.ac.uk The interaction between Aurora A and TPX2 is crucial for proper spindle formation. cam.ac.uk While this compound directly inhibits Aurora A, its downstream effects extend to the modulation of the Aurora A-TPX2 complex. The Kinesin-5 motor protein Eg5, which is critical for establishing and maintaining the bipolar mitotic spindle, is also regulated by the Aurora A pathway. nih.gov TPX2 has been shown to interact with and regulate the localization and activity of Eg5. nih.govsemanticscholar.org By inhibiting Aurora A, this compound indirectly affects the regulatory functions of the Aurora A-TPX2 complex on Eg5, contributing to the observed spindle defects.

The tumor suppressor protein p53 is a substrate of Aurora A kinase. researchgate.net Aurora A phosphorylates p53 at Serine 215 (Ser215), a post-translational modification that has significant functional consequences. researchgate.netnih.gov This phosphorylation event has been shown to abrogate the DNA binding and transactivation activity of p53. researchgate.net Consequently, the expression of p53 target genes, such as p21Cip/WAF1, is inhibited. researchgate.net By inhibiting Aurora A, this compound is expected to prevent the phosphorylation of p53 at Ser215, thereby preserving the tumor-suppressive functions of p53. This represents another potential mechanism through which this compound exerts its anti-cancer effects.

Downstream Effects on Aurora A Substrate Phosphorylation

This compound-Induced Mitotic Perturbations and Cell Cycle Dysregulation

The small-molecule inhibitor this compound specifically targets Aurora A kinase, a key regulator of mitotic progression. Inhibition of Aurora A by this compound disrupts the normal orchestration of mitosis, leading to a cascade of cellular and molecular aberrations. These perturbations manifest as significant dysregulation of the cell cycle, profound defects in the mitotic spindle apparatus, and severe errors in chromosome alignment and segregation. nih.govnih.govnih.gov

G2/M Phase Cell Cycle Accumulation

A hallmark cellular response to this compound treatment is the accumulation of cells in the G2/M phase of the cell cycle. nih.govplos.org This arrest is a direct consequence of Aurora A inhibition, which plays a critical role in mitotic entry and progression. oipub.com Flow cytometry analyses of various human tumor cell lines, including HCT-116 colorectal carcinoma and PC-3 prostate cancer cells, have consistently demonstrated a significant increase in the population of cells with 4N DNA content following exposure to this compound. nih.gov For instance, treatment of HCT-116 and PC-3 cells with 1 µM this compound for 24 hours resulted in an increase in the percentage of mitotic cells from approximately 4% in control cells to 12%. nih.gov This indicates a delay or arrest in the G2/M phase, preventing cells from completing mitosis and re-entering the G1 phase. nih.gov In p53-deficient cancer cell lines such as H1299 and HCT116p53-/-, treatment with this compound also led to a significant accumulation of cells at the G2/M phase. researchgate.net

Table 1: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells

| Treatment | Time (hours) | Percentage of Cells in G2/M Phase |

|---|---|---|

| Control (DMSO) | 24 | ~4% |

| 1 µM this compound | 24 | ~12% |

Data derived from studies on HCT-116 colorectal carcinoma cells. nih.gov

Mitotic Spindle Defects

This compound induces severe and widespread defects in the formation and function of the mitotic spindle. nih.govnih.gov The proper assembly of a bipolar spindle is essential for accurate chromosome segregation, and Aurora A kinase is a master regulator of this process. nih.gov Inhibition of its activity by this compound leads to a high frequency of abnormal mitotic spindles. nih.gov

A primary consequence of this compound treatment is the disruption of spindle pole organization. nih.govnih.gov Aurora A is crucial for centrosome separation and maturation, which are prerequisite steps for the establishment of a bipolar spindle. nih.gov In this compound-treated cells, failed centrosome separation is a common event, leading to the formation of spindles with abnormal pole numbers and configurations. nih.gov Studies in HCT-116 cells have shown that after 5 hours of treatment with 0.25 µM this compound, a significant majority of mitotic cells (66%) present with only one centrosome, a stark contrast to control cells where nearly all have two. nih.gov Despite the presence of unseparated centrosomes, many of these cells still attempt to form a spindle, often resulting in acentrosomal spindle poles. nih.gov

The disruption of spindle pole organization by this compound culminates in the formation of various abnormal spindle structures, including monopolar, bipolar with unseparated centrosomes, and multipolar spindles. nih.gov Monopolar spindles, characterized by a single spindle pole, are a frequent observation, particularly at early time points following this compound exposure, consistent with a failure of centrosome separation. nih.gov However, cells treated with this compound can also assemble bipolar spindles, although these are often abnormal, with one or more poles lacking a centrosome. nih.gov Multipolar spindles, with more than two poles, are also observed, further contributing to the chaotic mitotic environment induced by the compound. nih.gov The frequency of these abnormal spindle formations is remarkably high; in HCT-116 cells treated with this compound, the percentage of cells with abnormal mitotic spindles ranges from 77% to 95% over a 48-hour period. nih.gov

Table 2: Frequency of Abnormal Mitotic Spindles in HCT-116 Cells Treated with this compound

| Treatment | Time (hours) | Percentage of Abnormal Spindles |

|---|---|---|

| Control (DMSO) | 5 | 3% |

| 24 | 3% | |

| 48 | 3% | |

| 0.25 µM this compound | 5 | 77% |

| 24 | 82% | |

| 48 | 95% |

Data represents the percentage of HCT-116 cells exhibiting abnormally formed mitotic spindles after treatment. nih.gov

Chromosome Congression and Segregation Defects

The malformed mitotic spindles induced by this compound are inherently dysfunctional, leading to profound defects in chromosome congression and segregation. nih.govnih.govnih.gov Accurate chromosome segregation is the ultimate goal of mitosis, and its failure has severe consequences for genomic stability. nih.gov

A direct outcome of the defective spindle apparatus in this compound-treated cells is the failure of chromosomes to properly align at the metaphase plate, a process known as chromosome congression. nih.govnih.gov In normal mitosis, chromosomes are captured by microtubules from opposite spindle poles and congress to the spindle equator before anaphase onset. nih.gov However, in the presence of this compound, the abnormal spindle structures are incapable of executing this process efficiently, resulting in numerous misaligned chromosomes scattered throughout the cytoplasm. nih.govnih.gov This failure to achieve proper metaphase alignment is a direct precursor to chromosome mis-segregation in the subsequent stages of mitosis. nih.gov

Aneuploidy Induction

A direct consequence of the chromosomal segregation errors induced by this compound, such as lagging chromosomes and chromatin bridges, is the generation of aneuploidy. nih.govnih.gov Aneuploidy is a state characterized by an abnormal number of chromosomes in a cell. Research has demonstrated that tumor cells treated with this compound develop aneuploidy over time, suggesting that the inhibition of Aurora A kinase directly contributes to a state of genomic instability. nih.govnih.gov This induction of aneuploidy is considered a key mechanism through which this compound exerts its anti-tumor effects, as the resulting genomic imbalances are often detrimental to cell survival. nih.gov

The development of aneuploidy following Aurora A inhibition is a sequential process. Initially, the disruption of spindle function leads to mitotic defects. Although cells may eventually exit mitosis, the improper segregation of chromosomes results in daughter cells with an incorrect complement of genetic material. nih.gov This process highlights the essential function of Aurora A in maintaining genomic integrity during cell division. nih.gov

Mitotic Arrest and Mitotic Slippage Dynamics

Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest. nih.gov This arrest is a consequence of the activation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. The spindle defects caused by this compound trigger a prolonged activation of the SAC. nih.gov

However, this mitotic arrest is not always a terminal fate. Cells can escape this block through a process known as mitotic slippage, where they exit mitosis without proper chromosome segregation and cytokinesis. nih.govoncotarget.com This leads to the formation of tetraploid (4N) and, subsequently, polyploid cells. While some studies on other Aurora kinase inhibitors suggest that this process can be influenced by the p53 status of the cell, the precise dynamics of mitotic slippage following this compound treatment are a key area of investigation. nih.gov Mitotic slippage represents a potential mechanism of resistance to anti-mitotic agents, as the resulting polyploid cells may re-enter the cell cycle, often with increased genomic instability.

Terminal Cell Fates Induced by this compound

The cellular response to this compound is not limited to mitotic catastrophe. Instead, inhibition of Aurora A kinase can trigger distinct terminal cell fates, primarily apoptosis and cellular senescence. aacrjournals.orgnih.gov The choice between these fates can be influenced by various factors, including the cellular context and the concentration of the inhibitor. Both apoptosis and senescence represent potent anti-proliferative outcomes that contribute to the therapeutic effect of this compound. aacrjournals.orgnih.gov

Apoptosis Induction (Caspase-Dependent)

This compound has been shown to induce apoptosis, or programmed cell death, in various human tumor cell lines. nih.gov A key indicator of apoptosis is the appearance of a sub-G1 cell population in flow cytometry analysis, which is observed following this compound treatment. nih.gov The apoptotic process initiated by this compound is dependent on the activation of caspases, a family of proteases that execute the apoptotic program. aacrjournals.org

Biochemical analyses have confirmed the caspase-dependent nature of this compound-induced apoptosis. Treatment with the compound leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, both of which are hallmark events of caspase-mediated apoptosis. aacrjournals.org Furthermore, pre-treatment of cells with a pan-caspase inhibitor, z-VAD-fmk, can block the induction of apoptosis by this compound, confirming the central role of caspases in this process. aacrjournals.org The induction of apoptosis is a critical mechanism by which this compound eliminates cancer cells.

Interplay between Apoptosis and Senescence Pathways

The cellular response to this compound is not limited to a single pathway but rather involves a complex interplay between apoptosis and senescence. While there is evidence that inhibition of Aurora A kinase can lead to apoptosis, or programmed cell death, it is now understood that this is not the sole terminal outcome. nih.govresearchgate.net Treatment with this compound can also potently induce cellular senescence, a state of irreversible cell cycle arrest. nih.govaacrjournals.org

This suggests that the decision between apoptosis and senescence as a cell fate in response to this compound may be context-dependent, potentially influenced by the specific cell type and the concentration of the inhibitor. nih.govembopress.org Both apoptosis and senescence represent crucial mechanisms for preventing the proliferation of damaged or potentially cancerous cells. embopress.org The induction of senescence by this compound represents a therapeutically relevant outcome that contributes to its anti-tumor activity, complementing its ability to trigger apoptosis. nih.govnih.gov

Modulation of Tumor Suppressor Pathways by this compound

This compound exerts its effects on cell fate by modulating key tumor suppressor pathways that regulate cell cycle progression and survival.

Upregulation and/or Stabilization of p53 and p21

A critical aspect of the mechanism of action of this compound involves the upregulation and/or stabilization of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govaacrjournals.org The p53 protein plays a pivotal role in cellular stress responses, including DNA damage, and can orchestrate cell cycle arrest, senescence, or apoptosis. embopress.org Following treatment with this compound, an increase in the levels of both p53 and p21 is observed. aacrjournals.org

The induction of p21 is a key event in establishing cell cycle arrest and is a downstream consequence of p53 activation. nih.gov This upregulation of the p53-p21 axis is a central mechanism by which this compound promotes a senescent phenotype in tumor cells. aacrjournals.org

Hypophosphorylation of Retinoblastoma Protein (Rb)

Another key tumor suppressor pathway affected by this compound is the one governed by the Retinoblastoma protein (Rb). This compound treatment leads to the hypophosphorylation of Rb. nih.govaacrjournals.org The phosphorylation state of Rb is a critical determinant of cell cycle progression, specifically the transition from the G1 to the S phase. mdpi.comyoutube.com In its hypophosphorylated (active) state, Rb binds to E2F transcription factors, preventing them from activating the transcription of genes required for DNA replication. youtube.com

By promoting the hypophosphorylated state of Rb, this compound effectively reinforces the G1 cell cycle checkpoint, preventing cells from entering the S phase and thereby contributing to the establishment of senescence. aacrjournals.orgnih.gov This effect on Rb is a crucial component of the anti-proliferative activity of this compound.

Table 2: Modulation of Tumor Suppressor Pathways by this compound

| Pathway Component | Effect of this compound | Consequence | Reference |

|---|---|---|---|

| p53 | Upregulation/Stabilization | Activation of downstream targets | nih.govaacrjournals.org |

| p21 | Upregulation/Stabilization | Cell cycle arrest | nih.govaacrjournals.org |

| Retinoblastoma Protein (Rb) | Hypophosphorylation | Inhibition of G1-S transition | nih.govaacrjournals.org |

Post-Mitotic G1 Checkpoint Activation

The cellular events triggered by this compound, including mitotic defects and the modulation of tumor suppressor pathways, culminate in the activation of a post-mitotic G1 checkpoint. oncotarget.com Following an aberrant mitosis induced by the inhibition of Aurora A kinase, cells that exit mitosis without proper chromosome segregation can activate a p53-dependent checkpoint in the subsequent G1 phase. oncotarget.comresearchgate.net

This checkpoint serves as a critical surveillance mechanism to prevent the propagation of cells with genomic instability. oncotarget.com The activation of p53 in this context leads to the induction of p21, which in turn enforces a G1 arrest. researchgate.net This post-mitotic G1 checkpoint activation is a key mechanism by which this compound prevents the proliferation of chromosomally unstable cells that arise from defective mitosis.

Preclinical Efficacy and Translational Research of Mln8054 in Cancer Models

In Vitro Anti-proliferative Effects of MLN8054

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of a wide range of human tumor cell lines aacrjournals.orgnih.gov.

Inhibition of Proliferation in Multiple Human Tumor Cell Lines

This compound treatment has been shown to inhibit proliferation in numerous cultured human tumor cell lines derived from diverse tissue origins aacrjournals.orgnih.govnih.govmedchemexpress.com. These effects are consistent with the inhibition of Aurora A kinase activity nih.govacs.org. This compound is selective for Aurora A over Aurora B in cultured cells nih.govmedchemexpress.comacs.org.

Dose-Dependent Inhibition of Cellular Proliferation

The inhibitory effect of this compound on cellular proliferation is dose-dependent nih.govaacrjournals.org. Studies using BrdU incorporation assays have evaluated the growth inhibition of various cell lines treated with this compound, revealing IC50 values typically ranging from 0.11 to 1.43 μM nih.govmedchemexpress.com. Treatment of human tumor cells in culture with this compound can also lead to morphological and biochemical changes associated with senescence medchemexpress.comnih.gov.

In Vivo Antitumor Activity of this compound in Xenograft Models

This compound has demonstrated significant antitumor activity in various human tumor xenograft models grown in immunocompromised mice aacrjournals.orgnih.govaacrjournals.orgresearchgate.netascopubs.orgaacrjournals.org.

Robust Tumor Growth Inhibition (TGI)

Oral administration of this compound has resulted in robust tumor growth inhibition (TGI) in multiple xenograft models, including those of colon, prostate, and lung cancer nih.govacs.orgaacrjournals.orgnih.govascopubs.org. The extent of tumor growth inhibition is dose-dependent aacrjournals.orgnih.govaacrjournals.org. For example, in HCT116 human colon xenografts, treatment with this compound at 30 mg/kg once or twice daily for 21 days resulted in substantial TGI, with similar efficacy observed between once-daily and twice-daily dosing at this dose level ascopubs.orgresearchgate.net. Studies exploring different dosing schedules, including continuous and intermittent regimens, have shown that efficacy can be achieved with various schedules aacrjournals.org.

Interactive Table: Tumor Growth Inhibition (TGI) in HCT116 Xenografts with this compound Treatment

| Xenograft Model | Dose (mg/kg) | Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) |

| HCT116 | 30 | Once Daily (QD) | 21 days | 84% ascopubs.orgresearchgate.net |

| HCT116 | 30 | Twice Daily (BID) | 21 days | 96% ascopubs.orgresearchgate.net |

| HCT116 | 30 | Continuous BID | 20 days | 103% aacrjournals.org |

| HCT116 | 30 | 5 days on/5 days off BID | 20 days | 77% aacrjournals.org |

| HCT116 | 30 | 10 days on/10 days off BID | 20 days | 83% aacrjournals.org |

| HCT116 | 60 | 3 days on/7 days off BID | 20 days | 73% aacrjournals.org |

| PC3 | 30 | Continuous | Not specified | 119% aacrjournals.org |

| Calu-6 | 30 | Continuous | Not specified | 84% aacrjournals.org |

Sustained Tumor Growth Inhibition Post-Treatment Discontinuation

A notable finding in preclinical studies is the observation of sustained tumor growth inhibition even after the discontinuation of this compound treatment nih.govnih.govacs.org. This suggests a durable effect on tumor growth following exposure to the inhibitor.

Induction of Mitotic Accumulation and Apoptosis in Xenografts

In human tumor xenografts, this compound treatment induces phenotypes consistent with the inhibition of Aurora A, including mitotic accumulation and apoptosis nih.govnih.govacs.orgresearchgate.net. This compound has been shown to inhibit Aurora A autophosphorylation and induce an increase in the Aurora B substrate, pHisH3, in tumor tissue, indicating selective Aurora A inhibition in vivo medchemexpress.compnas.org. The accumulation of mitotic cells is followed by apoptosis ascopubs.orgresearchgate.net. In addition to apoptosis, this compound has also been shown to induce senescence in human tumor cells both in vitro and in vivo, which may contribute to its antitumor effect nih.govaacrjournals.org.

Efficacy in Specific Human Tumor Xenograft Models

This compound has demonstrated efficacy in several human tumor xenograft models, including colorectal (HCT-116, SW480), prostate (PC-3), and lung (Calu-6) cancers. pnas.orgaacrjournals.orgresearchgate.netresearchgate.net

In HCT-116 human colon xenografts, this compound treatment resulted in significant tumor growth inhibition (TGI). Dosing at 30 mg/kg once daily (QD) for 21 days showed 84% TGI, while twice daily (BID) dosing at the same level achieved 96% TGI. pnas.orgresearchgate.net The efficacy observed with QD and BID dosing at 30 mg/kg was similar. researchgate.net

This compound also inhibited the growth of PC-3 prostate tumor xenografts in nude mice. pnas.org Oral administration at various schedules (10 mg/kg BID, 30 mg/kg BID, and 30 mg/kg QD) for 21 days resulted in comparable and statistically significant TGI (73–93%) compared to control groups at the end of the dosing period. pnas.org

In Calu-6 human lung tumor xenografts, this compound at 30 mg/kg dosed continually showed 84% TGI. aacrjournals.org

While the provided search results mention thyroid and neuroblastoma in the context of Aurora kinase inhibitors or cancer models, specific detailed efficacy data for this compound in thyroid or neuroblastoma xenograft models were not prominently found within the provided snippets. However, one source indicates that this compound was shown to inhibit proliferation in neuroblastoma cells and led to complete response rates of about 50% in a transgenic TH-MYCN mouse model of neuroblastoma. mdpi.com

The following table summarizes the tumor growth inhibition observed with this compound in specific xenograft models:

| Tumor Type | Cell Line | Dosing Schedule (mg/kg) | Treatment Duration | Tumor Growth Inhibition (TGI) | Citation |

| Colorectal | HCT-116 | 30 QD | 21 days | 84% | pnas.orgresearchgate.net |

| Colorectal | HCT-116 | 30 BID | 21 days | 96% | pnas.orgresearchgate.net |

| Prostate | PC-3 | 10 BID | 21 days | 73-93% (range for all doses) | pnas.org |

| Prostate | PC-3 | 30 QD | 21 days | 73-93% (range for all doses) | pnas.org |

| Prostate | PC-3 | 30 BID | 21 days | 73-93% (range for all doses) | pnas.org |

| Lung | Calu-6 | 30 continually | Not specified | 84% | aacrjournals.org |

Senescence Induction in In Vivo Tumor Models

This compound has been shown to induce senescence in human tumor cells both in vitro and in vivo. nih.gov In HCT-116 xenograft models, this compound treatment induced senescence, characterized by increased senescence-associated beta-galactosidase activity and an increase in nuclear and cell body size. nih.govresearchgate.netaacrjournals.org This senescent phenotype was detected in tissue sections starting on day 15 of treatment. nih.gov The induction of senescence by this compound in these models occurs at concentrations that selectively inhibit Aurora A kinase activity. aacrjournals.org

This compound as a Radiosensitizer

This compound has demonstrated potential as a radiosensitizer in preclinical studies, particularly in androgen-resistant prostate cancer models. nih.govosti.govnih.govnih.govresearchgate.netosti.govdntb.gov.ua

Sensitization of Androgen-Resistant Prostate Cancer Cells to Radiation

Studies have shown that this compound sensitizes androgen-resistant prostate cancer cells, such as PC-3 and DU145 cell lines, to radiation. nih.govosti.govnih.govresearchgate.netosti.gov In vitro studies using clonogenic assays demonstrated that inhibition of Aurora-A by this compound sensitized these prostate cancer cells to radiation, as determined by dose enhancement ratios. osti.govnih.govresearchgate.netosti.gov

In vivo studies using PC-3 tumor xenografts in athymic nude mice showed that the addition of this compound to radiation significantly increased tumor growth delay compared to radiation alone. osti.govnih.govresearchgate.netosti.gov This combination treatment also led to increased apoptosis (indicated by caspase-3 staining) and a reduction in cell proliferation (indicated by Ki67 staining) and vascular density. osti.govnih.govresearchgate.netosti.gov

Associated with Sustained DNA Double-Strand Breaks and Polyploidy

The radiosensitizing effects of this compound in androgen-resistant prostate cancer cells are associated with sustained DNA double-strand breaks and significant G2/M accumulation and polyploidy. osti.govnih.govnih.govresearchgate.netosti.govemjreviews.com Increased immunofluorescence for γ-H2AX, a marker for DNA double-strand breaks, was observed in PC3 and DU145 cells after treatment with this compound and radiation. osti.govnih.govresearchgate.netosti.gov this compound-induced inhibition of Aurora-A in prostate cancer cells eliminated radiation-regulated Aurora-A phosphorylation, induced G2/M arrest, and resulted in polyploidy. researchgate.net This suggests that this compound causes DNA damage and reduces DNA repair, contributing to radiosensitization. researchgate.net

Pharmacodynamic and Biological Marker Studies for Mln8054

Development of Mechanism-Based Pharmacodynamic Biomarkers

A broad panel of mechanism-based pharmacodynamic markers was developed to assess Aurora A kinase modulation by MLN8054 in patients. aacrjournals.orgaacrjournals.org This panel aimed to capture the diverse molecular and cellular consequences of Aurora A inhibition, addressing challenges posed by potential dual mechanisms of mitotic arrest and mitotic slippage induced by antimitotic agents. nih.govaacrjournals.orgaacrjournals.org

Skin and Tumor Biopsy Analysis for Aurora A Inhibition

Skin and tumor biopsies have been utilized to detect the inhibitory effects of this compound on Aurora A kinase in proliferating cells. nih.govaacrjournals.orgnih.govaacrjournals.org In Phase I studies, biopsies were typically obtained at baseline and at various time points after this compound administration. nih.govaacrjournals.orgnih.gov Analysis of these biopsies provides direct evidence of target engagement and downstream pharmacodynamic effects in patient tissues. nih.govaacrjournals.orgaacrjournals.org

Mitotic Index Assessment (e.g., pHisH3, MPM2 Staining)

Assessment of the mitotic index is a key pharmacodynamic endpoint for Aurora A inhibitors. This compound treatment is expected to lead to an accumulation of cells in mitosis due to delays in mitotic progression caused by Aurora A inhibition. pnas.orgnih.gov Immunofluorescence analysis using mitotic markers such as phosphorylated Histone H3 (pHisH3) and MPM2 has been employed to quantify mitotic cells in skin and tumor biopsies. aacrjournals.orgnih.govresearchgate.netascopubs.org

In preclinical studies, this compound treatment resulted in increased pHisH3 and MPM2 staining in human tumor cell lines and xenografts, consistent with mitotic accumulation. pnas.orgresearchgate.netascopubs.org In clinical trials, some patients showed marked increases in the skin mitotic index after this compound dosing. nih.govaacrjournals.org However, the response in tumors was more variable, with some showing increases and others decreases, which is consistent with the dual mechanisms of mitotic arrest and mitotic slippage that can occur with antimitotics in tumors. nih.govaacrjournals.org

Evaluation of Mitotic Cell Chromosome Alignment and Spindle Bipolarity Defects

Beyond simply measuring mitotic accumulation, evaluating defects in chromosome alignment and spindle bipolarity provides a clearer picture of Aurora A inhibition that is independent of mitotic arrest or slippage. nih.govaacrjournals.org Aurora A plays a critical role in proper spindle assembly and chromosome congression. aacrjournals.orgnih.gov Inhibition of Aurora A with this compound leads to abnormal mitotic spindles, often with unseparated centrosomes, and defects in chromosome alignment during metaphase. pnas.orgaacrjournals.orgnih.govresearchgate.net

Analysis of tumor biopsies from patients treated with this compound revealed marked decreases in the percentage of mitotic cells with aligned chromosomes and bipolar spindles, particularly in higher dose cohorts. medkoo.comnih.govaacrjournals.orgaacrjournals.org These findings are consistent with the known consequences of Aurora A kinase inhibition. pnas.orgaacrjournals.orgnih.gov

Aurora A Autophosphorylation (pT288) as a Direct Marker of Inhibition

Aurora A autophosphorylation at Threonine 288 (pT288) is a direct indicator of Aurora A kinase activity. pnas.orgresearchgate.netnih.gov Inhibition of Aurora A by this compound is expected to reduce the levels of pT288. nih.govnih.gov This phosphorylation site has been used as a direct pharmacodynamic marker of Aurora A inhibition in preclinical studies. pnas.orgresearchgate.netnih.govnih.govaacrjournals.org

In HCT-116 tumor xenografts, this compound treatment resulted in a decrease in pT288 staining as early as 30 minutes after administration, confirming direct inhibition of Aurora A in vivo. pnas.orgaacrjournals.org This marker, coupled with mitotic index measurements, has been found useful for monitoring Aurora A inhibition in tumor and skin biopsies. researchgate.net

Exposure-Effect Relationships in Biological Tissues

Studies have sought to establish relationships between this compound exposure levels and the observed pharmacodynamic effects in biological tissues. Evidence has suggested an exposure-effect relationship for mitotic cells exhibiting defects in chromosome alignment and spindle bipolarity. medkoo.comnih.govaacrjournals.orgresearchgate.net This indicates that achieving certain drug concentrations is associated with a biologically active dose range where Aurora A inhibition phenotypes are evident. medkoo.comnih.govresearchgate.net Preclinical data in xenograft models also showed that the tumor mitotic index and growth inhibition increased linearly with increasing plasma concentrations of this compound, saturating at approximately 2,000 nmol/L. aacrjournals.org

Clinical Experience and Future Directions for Aurora a Inhibition

Phase I Clinical Trial Findings for MLN8054

Phase I studies of this compound in patients with advanced solid tumors evaluated its safety, pharmacokinetics, and pharmacodynamics. nih.govaacrjournals.org Patients received escalating doses of this compound in different schedules. nih.govnih.govaacrjournals.org

Demonstration of Aurora A Inhibition in Patient Tissues

Pharmacodynamic analyses provided evidence of Aurora A kinase inhibition in both patient skin and tumor tissues. nih.govaacrjournals.orgnih.govmedkoo.comcsic.es Assays used to monitor Aurora A inhibition included evaluating increases in the mitotic index in skin and tumor biopsies, as well as decreases in aligned chromosomes and bipolar spindles of mitotic cells in tumor samples. aacrjournals.orgnih.gov Immunofluorescence analysis on skin and tumor sections using mitotic markers like pSer10 Histone H3 and MPM2 also contributed to this evidence. aacrjournals.org Several patients, particularly in the higher dose cohorts, showed marked decreases in the percentage of mitotic cells with aligned chromosomes and bipolar spindles after dosing, indicating a biologically active dose range. nih.govcsic.es Outcomes from pharmacodynamic assays in skin and tumor biopsies were concordant in several patients, collectively demonstrating Aurora A inhibition by this compound in patient tissues. nih.govmedkoo.comcsic.es

Variable Mitotic Outcomes in Tumors (Arrest vs. Slippage)

Analysis of tumor biopsies revealed variable outcomes in terms of mitotic cell accumulation after dosing. nih.govmedkoo.comcsic.es While some tumors exhibited increases in mitotic cells, others displayed decreases. nih.govmedkoo.comcsic.es This variable response is consistent with the dual mechanisms of mitotic arrest and mitotic slippage that can be induced by antimitotic agents in tumors. nih.govmedkoo.comcsic.es To gain a clearer understanding, new biomarkers of Aurora A inhibition, specifically mitotic cell chromosome alignment and spindle bipolarity, which function independently of mitotic arrest or slippage, were assessed in tumor biopsies. nih.govcsic.es

Observed Anti-proliferative Effects in Advanced Solid Tumors

In preclinical studies, this compound inhibited the growth of a broad range of tumor cell lines and demonstrated potent oral antitumor activity in human tumor xenografts, including models of colon, prostate, and lung cancer. pnas.orgresearchgate.netnih.govaacrjournals.org This activity was associated with phenotypes consistent with Aurora A inhibition, such as mitotic accumulation and apoptosis in human tumor xenografts. pnas.orgresearchgate.net In the Phase I clinical trial, evidence of antiproliferative effects, such as grade 2 oral mucositis and reduced neutrophil counts, were observed in the highest dose cohort. aacrjournals.org While a recommended dose for Phase II trials was not established due to dose-limiting toxicities, three patients in the Phase I study achieved stable disease for over 6 cycles. nih.gov

Limitations of this compound and Development of Second-Generation Inhibitors

Despite demonstrating Aurora A inhibition in patient tissues and some evidence of antiproliferative effects, the clinical development of this compound was impacted by certain limitations. aacrjournals.orgaacrjournals.org

Central Nervous System (CNS) Effects and Neurocognitive Changes

A significant limitation of this compound in clinical trials was the occurrence of central nervous system (CNS) effects, specifically somnolence and neurocognitive changes. acs.orgnih.govaacrjournals.orgaacrjournals.orgnih.govcore.ac.uk Reversible somnolence was identified as a dose-limiting toxicity in the Phase I study. nih.govnih.govnih.govresearchgate.net These benzodiazepine-like effects were not anticipated to be dose-limiting in their severity, and they prevented the escalation to dose levels predicted to achieve sustained target plasma concentrations necessary for efficacy. nih.gov

Affinity for GABA-A α-1 Receptor Benzodiazepine (B76468) Site

Preclinical studies and clinical observations indicated that the CNS effects associated with this compound were likely attributable to its binding affinity for the GABA-A α-1 receptor benzodiazepine site. acs.orgnih.govnih.govresearchgate.net A screen for potential off-target binding activity with this compound identified GABA-A α-1 benzodiazepine site binding as the only potential off-target binding, with an IC50 of 330 nM. acs.orgnih.gov This affinity contributed to the reversible somnolence observed as a dose-limiting toxicity in the Phase I studies. acs.orgnih.govresearchgate.net The challenges posed by these CNS effects and the need for improved potency and selectivity led to the development of second-generation Aurora A inhibitors, such as MLN8237 (alisertib). acs.orgnih.govnih.govaacrjournals.orgaacrjournals.orgnih.gov

Rationale for Development of MLN8237 (Alisertib)

MLN8237 (Alisertib) was developed as a second-generation, orally bioavailable, selective Aurora A kinase inhibitor, succeeding this compound nih.govnih.gov. MLN8237 shares structural homology with this compound but was designed to possess improved properties, including greater inhibitory potency for Aurora A kinase and a decreased tendency to cause somnolence, a dose-limiting toxicity observed with this compound in early clinical trials nih.govaacrjournals.orgnih.gov. MLN8237 is an ATP-competitive and reversible inhibitor of Aurora A kinase with a reported inhibition constant (Ki) of 0.43 nmol/L aacrjournals.org. The development of MLN8237 aimed to build upon the understanding gained from this compound's preclinical and clinical evaluation, seeking to enhance the therapeutic window and clinical efficacy of Aurora A inhibition nih.govaacrjournals.org.

Strategies for Enhancing Therapeutic Window for Aurora A Inhibitors

Enhancing the therapeutic window for Aurora A inhibitors like this compound and MLN8237 is a key area of research. Strategies focus on maximizing anti-tumor efficacy while minimizing toxicity to normal cells. Preclinical studies with Aurora A inhibitors have explored combinations with other agents to achieve synergistic effects, potentially allowing for lower, less toxic doses of the Aurora A inhibitor cam.ac.uk. Differential toxicity observed in combining Aurora A inhibitors with low concentrations of other agents in cancer cell lines compared to non-cancer cell lines suggests a potential for an improved therapeutic window cam.ac.uk. The development of more selective inhibitors, such as MLN8237 with reduced off-target effects like GABAA binding seen with this compound, is another strategy to improve the therapeutic window nih.gov. Furthermore, exploring different dosing schedules and formulations can also contribute to optimizing the balance between efficacy and tolerability aacrjournals.orgnih.gov.

Combination Therapy Approaches with Aurora A Inhibitors

Combination therapy approaches involving Aurora A inhibitors are being actively investigated to enhance anti-tumor activity and overcome potential resistance mechanisms frontiersin.orgwikipedia.org. Preclinical and clinical studies have explored combinations with various therapeutic modalities.

Synergy with Chemotherapeutic Agents

Combining Aurora A inhibitors with conventional chemotherapeutic agents has shown synergistic effects in various preclinical models frontiersin.orgnih.gov. For instance, the combination of the Aurora A inhibitor alisertib (B1683940) (MLN8237) with chemotherapy agents like irinotecan (B1672180) and temozolomide (B1682018) has shown promising response rates in patients with relapsed or refractory neuroblastoma in a phase I study aacrjournals.orgaacrjournals.org.

Table 1: Preclinical Synergy of Aurora A Inhibitors with Chemotherapy

| Aurora A Inhibitor | Chemotherapeutic Agent | Cancer Type | Observed Effect | Reference |

| Alisertib (MLN8237) | Irinotecan, Temozolomide | Neuroblastoma | Synergistic activity | aacrjournals.orgaacrjournals.org |

| MLN8237 | Cisplatin (B142131) | Non-Small Cell Lung Cancer | Synergistic cytotoxicity | mdpi.com |

| MLN8237 | Cyclophosphamide | Myc-overexpressing Lymphoma | Complete tumor regression | nih.gov |

| AK-A specific inhibitors | Paclitaxel | Bladder Cancer | Synergy at low concentrations | cam.ac.uk |

These combinations aim to exploit different mechanisms of action to enhance cell killing and potentially overcome resistance to single-agent treatment frontiersin.orgmdpi.com.

Combination with Ionizing Radiation

Studies have also investigated the combination of Aurora A inhibitors with ionizing radiation. Preclinical data suggest that Aurora A inhibition can potentiate the effects of radiation mdpi.comnih.govspringermedizin.de. For example, inhibiting Aurora A with alisertib (MLN8237) or through genetic knockdown improved the efficacy of both cisplatin and radiation in non-small cell lung cancer cells and in vivo models mdpi.com. The synergistic effect is thought to be related to increased DNA double-strand breaks and cell cycle arrest mdpi.comnih.gov. In colon cancer cells, the combination of an Aurora A inhibitor (Alisertib) and an AKT inhibitor with radiation significantly suppressed cell proliferation and enhanced apoptosis, along with increased DNA double-strand breaks nih.govresearchgate.net.

Table 2: Preclinical Synergy of Aurora A Inhibitors with Radiation

| Aurora A Inhibitor | Radiation Modality | Cancer Type | Observed Effect | Reference |

| Alisertib (MLN8237) | Radiation | Non-Small Cell Lung Cancer | Improved efficacy, increased DNA damage, apoptosis | mdpi.com |

| Alisertib | Radiation | Colon Cancer | Enhanced anti-cancer effects, increased DSBs | nih.govresearchgate.net |

| AURKA inhibitor | 131I-MIBG | High-risk Neuroblastoma | Decreased tumor growth, increased DNA damage, apoptosis | springermedizin.de |

| This compound | Radiation | Androgen-resistant Prostate Cancer | Sensitization, sustained DNA double-strand breaks | selleckchem.com |

Combined Use with EGFR Inhibitors (e.g., Cetuximab)

The combination of Aurora kinase inhibitors with EGFR inhibitors like cetuximab has been explored, particularly in cancers where both pathways may contribute to tumor growth and resistance frontiersin.org. Preclinical studies in squamous cell carcinoma of the head and neck (SCCHN) have shown that combined targeting of EGFR and Aurora kinases is more effective than single-agent inhibition and may overcome cetuximab resistance nih.govnih.gov. Synergy between small-molecule inhibitors of EGFR and AURKA has been identified in various cancer types, including head and neck squamous cell carcinomas and colorectal cancers aacrjournals.org. This combination strategy is being investigated in clinical trials aacrjournals.org.

Emerging Research in Aurora A Kinase Inhibition

Emerging research in Aurora A kinase inhibition continues to explore novel strategies and mechanisms to enhance therapeutic outcomes frontiersin.orgwikipedia.orgaacrjournals.org. This includes investigating Aurora A's role in promoting tumor progression through non-mitotic functions like epithelial-mesenchymal transition (EMT) and stemness frontiersin.org. Targeting these non-mitotic roles could offer new therapeutic avenues frontiersin.org. Research is also focusing on understanding the interplay between Aurora A inhibition and the tumor immune microenvironment, as Aurora A inhibition may alter immune checkpoint expression mdpi.com. Rationally designed combination therapies incorporating immune checkpoint inhibitors with Aurora A inhibition are being considered as a plausible strategy mdpi.com. Furthermore, novel compounds with improved selectivity and pharmacokinetic profiles are continuously being developed and evaluated mdpi.comeurekaselect.com. The potential for Aurora kinase inhibitors to promote differentiation in certain cancer types, such as liver cancer, represents another emerging area of research ecancer.org.

Table 3: Emerging Research Areas in Aurora A Inhibition

| Research Area | Key Findings / Focus | Reference |

| Non-mitotic functions of Aurora A | Role in EMT, stemness, and tumor progression | frontiersin.org |

| Interaction with tumor immune microenvironment | Potential alteration of immune checkpoint expression (e.g., PD-L1, B7-H3) | mdpi.com |

| Combination with immune checkpoint inhibitors | Plausible strategy for enhanced anti-tumor efficacy | mdpi.com |

| Development of novel inhibitors | Identification of new chemical scaffolds and improved properties | mdpi.comeurekaselect.com |

| Induction of differentiation | Observed in liver cancer cells treated with Aurora kinase inhibitors | ecancer.org |

Target Validation Using Drug-Resistant Mutants

Target validation is a crucial step in drug discovery to confirm that the observed biological effects of a compound are indeed due to its intended target. researchgate.netacs.org The development of drug-resistant mutants of the target protein is a valuable technique for this purpose. acs.orgnih.gov By introducing specific mutations into the target kinase, researchers can assess whether these mutations confer resistance to the inhibitor, thereby validating the kinase as the critical intracellular target responsible for the drug's effects. acs.orgnih.gov

Studies utilizing drug-resistant Aurora A mutants have been instrumental in validating Aurora A as the primary target of this compound. acs.orgnih.govacs.org For instance, a study demonstrated that cells expressing a functional but partially drug-resistant Aurora A T217D mutant were able to survive in the presence of this compound, confirming Aurora A as a critical antiproliferative target of the compound. researchgate.netacs.org Another study investigated the interaction mode of this compound with Aurora A using X-ray crystallography and found that a mutation of Gly216 to Leu in Aurora A decreased sensitivity to this compound, further supporting the specific interaction. acs.org

The use of drug-resistant mutants has helped to distinguish the effects of this compound from those of pan-Aurora kinase inhibitors like VX-680, where Aurora B inhibition was found to be the critical factor for antiproliferative effects in certain cell models, even though both Aurora A and B were inhibited intracellularly. acs.orgnih.gov By employing drug-resistant Aurora A and B mutants, it was unequivocally shown that the critical target of this compound, and its analogue MLN8237, is Aurora A. acs.org This approach established a common cellular mechanism and kinase target for these compounds. acs.org

Structural analysis, including the crystal structure of Aurora A in complex with this compound, has provided insights into the binding site and the basis for selectivity. acs.orgrcsb.org Studies with Aurora A mutants, including a triple-point mutant mimicking Aurora B, have helped to understand the structural basis of this compound's bias towards Aurora A inhibition. researchgate.net This discrimination is suggested to be partly due to electrostatic repulsion caused by specific amino acid substitutions, such as T217E. researchgate.net

Role of Aurora A in Immunotherapy Contexts

The role of Aurora A inhibition, including by compounds like this compound, in the context of immunotherapy is an emerging area of research. While Aurora kinases are primarily known for their roles in mitosis, there is increasing interest in how their inhibition might influence the tumor microenvironment and immune responses.

Aurora A has been explored as a potential tumor-associated antigen for the development of T cell-based immunotherapies due to its overexpression in various cancers and relatively lower expression in normal tissues. nih.govtandfonline.com Studies have identified peptide epitopes from Aurora A capable of inducing helper T lymphocyte (HTL) responses, suggesting its potential as a target for cancer immunotherapy. nih.gov Aurora A-specific CD4 T cells have shown immunological activity against Aurora A-expressing tumor cells. nih.gov

Inhibition of Aurora kinases has been linked to the induction of cellular senescence, a state of stable growth arrest. researchgate.netnih.gov Therapy-induced senescence can influence the tumor-immune microenvironment. researchgate.net In some models, Aurora kinase inhibition with this compound or its successor MLN8237 induced senescence and a senescence-associated secretory phenotype (SASP) that promoted immune cell recruitment and immune surveillance, contributing to the control of tumor growth. researchgate.netnih.gov For example, in melanoma models, Aurora kinase A inhibition induced DNA damage and a SASP that facilitated macrophage recruitment and long-term immune control of tumors. researchgate.net The removal of senescent tumor cells by infiltrating myeloid cells appears to be crucial for inhibiting tumor re-growth. nih.gov

常见问题

Q. What is the molecular mechanism by which MLN8054 inhibits Aurora-A kinase, and how can this be experimentally validated?

this compound competitively binds to the ATP-binding site of Aurora-A, specifically inhibiting its kinase activity by blocking T288 autophosphorylation, a critical step for Aurora-A activation . To validate this mechanism, researchers should employ phospho-specific antibodies in western blotting to detect T288 phosphorylation status post-treatment. Additionally, in vitro kinase assays using recombinant Aurora-A can confirm direct inhibition, while immunofluorescence can visualize spindle assembly defects caused by Aurora-A inactivation .

Q. How does this compound’s selectivity for Aurora-A compare between enzymatic and cellular assays?

In enzymatic assays, this compound shows 40-fold selectivity for Aurora-A over Aurora-B. However, in cellular contexts, this selectivity increases to 150-fold due to differential binding kinetics and cellular uptake dynamics . Researchers should use isoform-specific inhibitors (e.g., AZD1152 for Aurora-B) as controls and perform kinase activity profiling in both purified enzyme systems and live-cell assays to confirm selectivity .

Q. Which experimental models are most suitable for studying this compound’s effects on cell cycle regulation?

Common models include:

- Porcine oocytes : To study meiotic spindle assembly defects during maturation .

- Human cancer cell lines (e.g., HCT116, MCF-7) : For analyzing G2/M arrest and apoptosis in p53-deficient contexts .

- Drosophila embryos : To investigate Aurora-A’s role in mitotic chromosome segregation . Each model requires validation of Aurora-A expression via qPCR or immunoblotting prior to this compound treatment .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound-induced cell cycle outcomes across different cancer cell lines?

Discrepancies (e.g., reversible G2/M arrest in HCT116 vs. senescence in MCF-7) may arise from cell-type-specific factors like p53 status or compensatory signaling pathways . Methodological solutions include:

- Genetic profiling : Assess p53, p21, and Cyclin B1 expression pre- and post-treatment.

- Time-course experiments : Determine if effects are transient or permanent.

- Combination assays : Pair this compound with pathway-specific inhibitors (e.g., MDM2 inhibitors) to identify crosstalk .

Q. What critical factors influence this compound dosing optimization in in vivo versus in vitro studies?

- In vitro : Dose ranges (e.g., 1–20 µM) depend on cell permeability and Aurora-A expression levels. Pre-testing IC50 values via MTT assays is essential .

- In vivo : Bioavailability and toxicity must be assessed. For example, in Drosophila embryos, effective concentrations (~20 µM) are 20–100× higher than in vitro due to diffusion barriers . Pharmacokinetic studies measuring plasma half-life and tissue distribution are recommended .

Q. How can this compound be integrated with genetic approaches to validate Aurora-A-specific phenotypes?

Combine this compound treatment with siRNA-mediated Aurora-A knockdown. Concordant phenotypes (e.g., spindle defects) confirm specificity. Additionally, rescue experiments using constitutively active Aurora-A mutants can rule off-target effects. In Drosophila, parallel use of aurA mutants and this compound injection validated Aurora-A’s role in mitotic progression .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on cell cycle phases?

- Flow cytometry : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare G1, S, and G2/M populations across doses.

- Time-lapse microscopy : Apply Kaplan-Meier survival analysis to quantify mitotic arrest duration.

- Senescence assays (SA-β-gal) : Quantify staining intensity via ImageJ, ensuring correction for background autofluorescence .

Q. How can researchers ensure reproducibility of this compound-induced spindle defects in live-cell imaging studies?

- Standardized protocols : Detail fixation/permeabilization times and antibody concentrations (e.g., α-tubulin at 1:500).

- Controls : Include untreated cells and Aurora-B-specific inhibitors to isolate Aurora-A effects.

- Data deposition : Share raw microscopy files and analysis scripts in supplementary materials, adhering to journal guidelines .

Data Interpretation and Validation